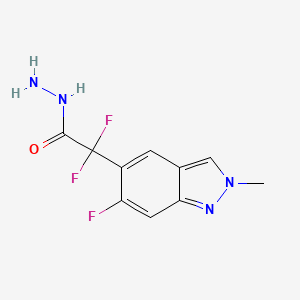

2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide

Description

2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide is a fluorinated acetohydrazide derivative featuring an indazole core. Its structure includes two fluorine atoms at the α-position of the acetohydrazide group, a 6-fluoro substitution on the indazole ring, and a methyl group at position 2 of the indazole (2H configuration). This compound is hypothesized to exhibit enhanced metabolic stability and lipophilicity due to its fluorine substituents, which are common modifications in medicinal chemistry to improve pharmacokinetic properties .

Properties

Molecular Formula |

C10H9F3N4O |

|---|---|

Molecular Weight |

258.20 g/mol |

IUPAC Name |

2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetohydrazide |

InChI |

InChI=1S/C10H9F3N4O/c1-17-4-5-2-6(7(11)3-8(5)16-17)10(12,13)9(18)15-14/h2-4H,14H2,1H3,(H,15,18) |

InChI Key |

YYSVOCOHDBZGLX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)F)C(C(=O)NN)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the fluoro and methyl groups. The final step involves the addition of the acetohydrazide moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide exhibits potential therapeutic properties. Its mechanism of action involves interaction with specific molecular targets, leading to inhibition of certain enzymes or proteins that are crucial in various biological pathways.

Potential Therapeutic Activities:

- Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Activity: The compound has demonstrated antiproliferative effects against cancer cell lines, potentially inducing apoptosis and inhibiting cell cycle progression.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the development of new analytical methods. Its distinct chemical structure allows for its use in the calibration and validation of analytical techniques.

Material Science

The compound is being explored for its utility in developing new materials. Its unique fluorinated structure may impart specific properties such as increased stability or altered solubility, making it suitable for various industrial applications.

Case Studies

Several studies have been conducted to explore the biological activities and applications of this compound:

-

Anticancer Study:

- A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at certain concentrations.

-

Antimicrobial Evaluation:

- Another research project focused on assessing the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses notable antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.

-

Analytical Method Development:

- A study aimed at developing a new chromatographic method utilized this compound as a reference standard. The method demonstrated high sensitivity and specificity for detecting similar compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Structural Differences :

- Indazole vs. Xanthine/Triazole Cores: The target compound’s indazole core differs from xanthine (e.g., ) or 1,2,4-triazole (e.g., ) backbones in other acetohydrazides. Indazoles are known for kinase inhibition, while xanthines and triazoles often target enzymes like phosphodiesterases or exhibit cytotoxic effects.

- Fluorine Substitutions: The difluoro and 6-fluoro groups enhance electronegativity and lipophilicity compared to non-fluorinated analogs like N’-(4-dimethylaminobenzylidene)-2-(indenyl)acetohydrazide (DMFM, ) or benzylidene-phenoxy derivatives ().

Physicochemical Properties

- Solubility: Fluorination typically reduces water solubility. For example, (3-benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives are insoluble in water but soluble in DMF . The target compound’s fluorine atoms may further decrease solubility compared to non-fluorinated analogs.

- Spectroscopic Features : IR spectra of related compounds (e.g., ) show carbonyl stretching near 1713 cm⁻¹, a feature likely shared by the target compound.

Critical Analysis of Divergences

- Fluorine Impact: Fluorine atoms in the target compound may increase metabolic stability and membrane permeability compared to non-fluorinated analogs like DMFM or phenoxy derivatives .

- Core Heterocycle : Indazole’s planar structure and hydrogen-bonding capacity differ from xanthine’s bicyclic system or triazole’s aromaticity, likely altering target selectivity.

Biological Activity

2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 272.23 g/mol. The compound features a hydrazide functional group, which is often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, hydrazides are known to affect the activity of enzymes like tyrosinase and various kinases.

- Antiproliferative Effects : Research indicates that derivatives of indazole compounds can exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Properties : Some studies suggest that certain hydrazide compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

- Case Study on Anticancer Activity : A study evaluated the antiproliferative effects of various indazole derivatives, including this compound, on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

- Study on Enzyme Inhibition : In another research effort focusing on enzyme inhibition, the compound was tested for its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The findings showed that it effectively inhibited tyrosinase activity at low concentrations, which could have implications for skin-related disorders.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in decreased levels of inflammatory markers in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.